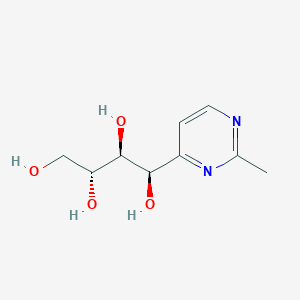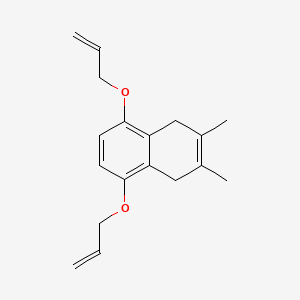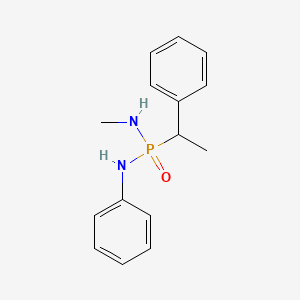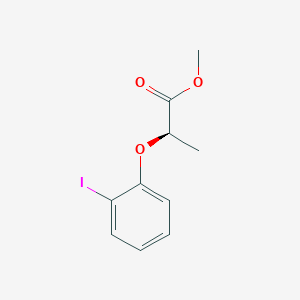
methyl (2R)-2-(2-iodophenoxy)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2R)-2-(2-iodophenoxy)propanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an iodine atom attached to a phenoxy group, which is further connected to a propanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2R)-2-(2-iodophenoxy)propanoate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-iodophenol and (2R)-2-bromopropanoic acid.
Esterification: The first step involves the esterification of (2R)-2-bromopropanoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form methyl (2R)-2-bromopropanoate.
Nucleophilic Substitution: The next step is the nucleophilic substitution reaction between methyl (2R)-2-bromopropanoate and 2-iodophenol. This reaction is typically carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide. The reaction conditions include heating the mixture to a temperature of around 80-100°C for several hours.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl (2R)-2-(2-iodophenoxy)propanoate can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom in the phenoxy group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The phenoxy group can be oxidized to form quinones or other oxidized derivatives using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or sodium thiolate. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide at elevated temperatures.
Reduction Reactions: Lithium aluminum hydride is commonly used as a reducing agent in anhydrous ether solvents at low temperatures.
Oxidation Reactions: Potassium permanganate or chromium trioxide in acidic conditions are used as oxidizing agents.
Major Products
Substitution Reactions: Products include substituted phenoxypropanoates with various functional groups replacing the iodine atom.
Reduction Reactions: The major product is the corresponding alcohol, methyl (2R)-2-(2-hydroxyphenoxy)propanoate.
Oxidation Reactions: Products include quinones or other oxidized derivatives of the phenoxy group.
Scientific Research Applications
Methyl (2R)-2-(2-iodophenoxy)propanoate has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the design and synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.
Biological Studies: It is employed in biochemical assays to study enzyme kinetics and inhibition.
Industrial Applications: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl (2R)-2-(2-iodophenoxy)propanoate depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The molecular targets and pathways involved vary based on the structure of the compound and its derivatives. Detailed studies on the binding interactions and conformational changes are essential to understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- Methyl (2R)-2-(2-bromophenoxy)propanoate
- Methyl (2R)-2-(2-chlorophenoxy)propanoate
- Methyl (2R)-2-(2-fluorophenoxy)propanoate
Comparison
Methyl (2R)-2-(2-iodophenoxy)propanoate is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its bromine, chlorine, and fluorine analogs. The iodine atom is larger and more polarizable, making it more reactive in substitution reactions. Additionally, the iodine derivative may exhibit different biological activities and binding affinities compared to its halogenated counterparts.
Properties
CAS No. |
811867-28-4 |
|---|---|
Molecular Formula |
C10H11IO3 |
Molecular Weight |
306.10 g/mol |
IUPAC Name |
methyl (2R)-2-(2-iodophenoxy)propanoate |
InChI |
InChI=1S/C10H11IO3/c1-7(10(12)13-2)14-9-6-4-3-5-8(9)11/h3-7H,1-2H3/t7-/m1/s1 |
InChI Key |
IFKOGLIAIACSOL-SSDOTTSWSA-N |
Isomeric SMILES |
C[C@H](C(=O)OC)OC1=CC=CC=C1I |
Canonical SMILES |
CC(C(=O)OC)OC1=CC=CC=C1I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


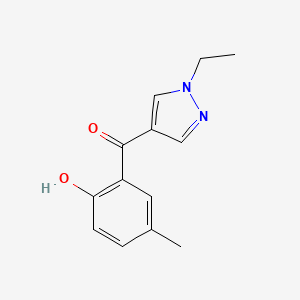
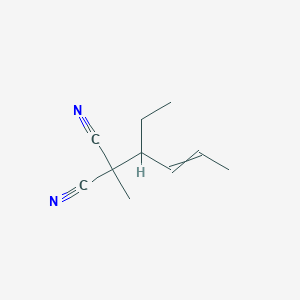

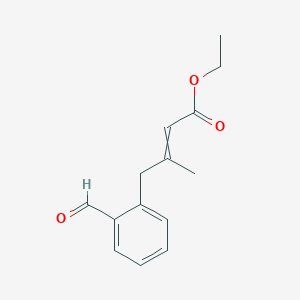
![({4-[(Oxiran-2-yl)methyl]phenyl}methyl)phosphonic acid](/img/structure/B12530373.png)
![6,7-difluoro-2-(4-propylcyclohexyl)-2,3-dihydro-1H-cyclopenta[b]naphthalene](/img/structure/B12530387.png)
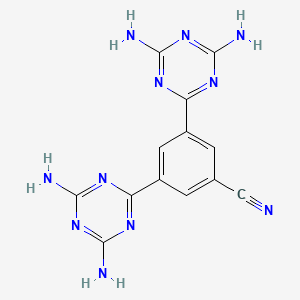
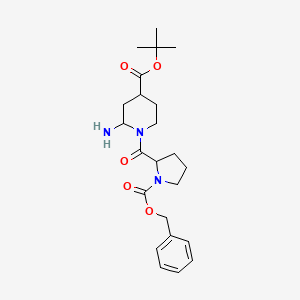
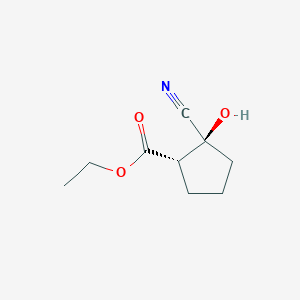
![1,3,6,8-Tetrakis[4-(hexyloxy)phenyl]pyrene](/img/structure/B12530408.png)
![Benzamide, N-[(phenylamino)-1-piperidinylmethylene]-](/img/structure/B12530416.png)
